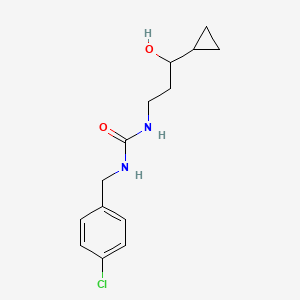
1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea derivatives, including compounds like "1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea," are of significant interest in various scientific fields due to their diverse chemical and physical properties. These compounds are synthesized through various chemical reactions, characterized by their unique molecular structures, and analyzed for their potential applications based on their chemical and physical properties.
Synthesis Analysis
The synthesis of urea derivatives typically involves nucleophilic substitution reactions, electrophilic reactions, and sometimes oxidation processes. For instance, Deng et al. (2022) described the synthesis of a related urea derivative through a two-step substitution and one-step oxidation process, characterized by NMR, FT-IR, MS, and X-ray diffraction techniques (Deng et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives is often elucidated using single-crystal X-ray diffraction and optimized by DFT studies. The structure is crucial for understanding the compound's reactivity and physical properties. Deng et al. (2022) provided insights into the molecular structure of a similar compound, comparing DFT-optimized structures with experimental data to reveal structural features and physicochemical properties (Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including complexation-induced unfolding and cyclopropanation, affecting their properties and applications. Corbin et al. (2001) explored the conformational studies of heterocyclic ureas, highlighting their unfolding to form hydrogen-bonded complexes (Corbin et al., 2001).
科学的研究の応用
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : The compound, being a urea fungicide, displays specific crystallographic characteristics. In one study, the cyclopentyl ring adopts an envelope conformation with notable dihedral angles between the central cyclopentyl ring and adjacent chlorobenzyl and phenyl rings. This structural information is vital for understanding the compound's interactions at the molecular level (Kang et al., 2015).
Chemical Reactions and Properties
- Hydrogen Bonding and Complex Formation : Research indicates that heterocyclic ureas, including compounds similar to the one , can form multiply hydrogen-bonded complexes. This property is crucial for their potential use in chemical syntheses and self-assembly applications (Corbin et al., 2001).
- Facile Carbamoylation of Nucleophiles : Hindered trisubstituted ureas, like the compound , demonstrate remarkable reactivity under neutral conditions, making them valuable in synthetic chemistry for the preparation of various amine derivatives (Hutchby et al., 2009).
Synthesis and Modification
- Cyclization Reactions : Ureas obtained from specific precursor chemicals can cyclize to form substituted pyrimidinediones, indicating potential pathways for synthesizing structurally related compounds (Deck & Papadopoulos, 2000).
- Preparation of Hydroxyethyl-substituted Ureas : Studies have synthesized polymethylene-bridged hydroxyethyl-substituted bis-ureas, showcasing the diversity in urea derivatives' synthesis (Ignat’ev et al., 2015).
Applications in Other Fields
- Antimicrobial Properties : Urea derivatives, including those structurally related to the compound , have been evaluated for their antimicrobial properties, suggesting potential applications in this area (Singh et al., 2015).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-12-5-1-10(2-6-12)9-17-14(19)16-8-7-13(18)11-3-4-11/h1-2,5-6,11,13,18H,3-4,7-9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVQEYPSHFGTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

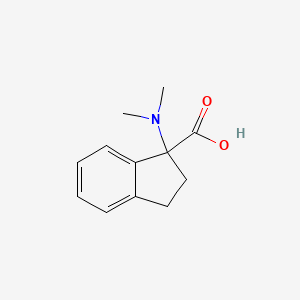

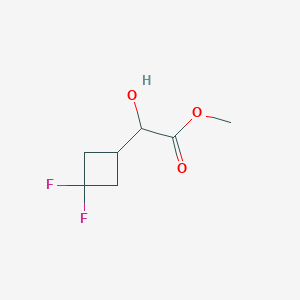

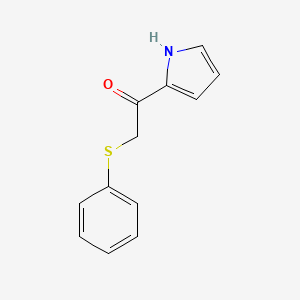
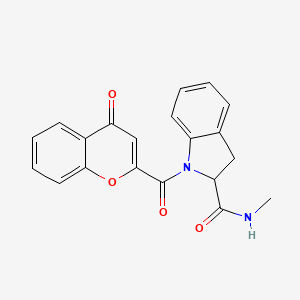
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)


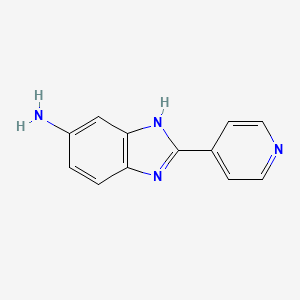
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2485880.png)
![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)
![4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485883.png)
![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)